2,2'-Bipyridinium, 1-methyl-, iodide

CAS No.: 77972-47-5

Cat. No.: VC2869539

Molecular Formula: C11H11IN2

Molecular Weight: 298.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77972-47-5 |

|---|---|

| Molecular Formula | C11H11IN2 |

| Molecular Weight | 298.12 g/mol |

| IUPAC Name | 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |

| Standard InChI | InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |

| Standard InChI Key | PIKLCVQDBVTHFG-UHFFFAOYSA-M |

| SMILES | C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |

| Canonical SMILES | C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |

Introduction

Physical and Chemical Properties

2,2'-Bipyridinium, 1-methyl-, iodide possesses distinct physical and chemical properties that define its behavior in various chemical environments. The key properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 77972-47-5 |

| Molecular Formula | C₁₁H₁₂I₂N₂ |

| Molecular Weight | 426.035 g/mol |

| IUPAC Name | 1-methyl-2-pyridin-1-ium-2-ylpyridin-1-ium,diiodide |

| Exact Mass | 425.909 |

| PSA (Polar Surface Area) | 16.770 |

| Density | Not available in literature |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| Physical State | Solid (crystalline) |

The compound exists as a crystalline solid at room temperature. The molecular formula C₁₁H₁₂I₂N₂ indicates the presence of two iodide counterions, suggesting both nitrogen atoms in the bipyridine structure carry a positive charge, with one nitrogen being methylated . This structural characteristic contributes to the compound's water solubility and ionic nature.

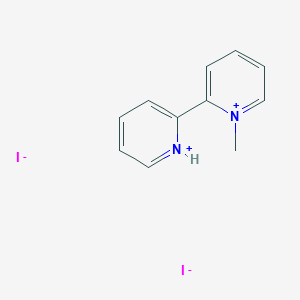

Structural Characteristics

The structure of 2,2'-Bipyridinium, 1-methyl-, iodide features two pyridine rings connected through a carbon-carbon bond at the 2,2' positions. One of the nitrogen atoms is methylated, creating a quaternary ammonium center with a positive charge. The presence of two iodide counterions in the molecular formula (C₁₁H₁₂I₂N₂) suggests that both nitrogen atoms carry a positive charge, with one being methylated and the other potentially existing in a protonated form .

The compound's structure creates a delocalized π-electron system spanning both pyridine rings, which contributes to its distinctive redox properties and enables it to participate in electron transfer reactions that are characteristic of viologen compounds.

Chemical Reactions and Behavior

2,2'-Bipyridinium, 1-methyl-, iodide exhibits characteristic chemical reactions and behaviors that define its role in various applications.

Redox Properties

Like other viologen compounds, 2,2'-Bipyridinium, 1-methyl-, iodide likely participates in reversible redox reactions. The compound can undergo one-electron reduction to form a radical cation, which often displays a characteristic colored state. Further reduction can lead to a neutral species.

The redox behavior can be represented as:

-

2,2'-Bipyridinium, 1-methyl-, iodide (oxidized form) + e⁻ → Radical cation (colored state)

-

Radical cation + e⁻ → Neutral species

This redox reversibility makes it potentially useful in applications such as electrochromic devices and sensors.

Substitution Reactions

The iodide counterions can participate in anion exchange reactions, where they are replaced by other anions. This property is valuable for modifying the solubility and other physical properties of the compound.

Acid-Base Behavior

Coordination Chemistry

The coordination chemistry of 2,2'-Bipyridinium, 1-methyl-, iodide differs significantly from that of the parent 2,2'-bipyridine due to the methylation of one nitrogen atom.

Comparison with Unmethylated Bipyridine

The stability of complexes formed with 2,2'-Bipyridinium, 1-methyl-, iodide would be significantly lower than those formed with unmethylated 2,2'-bipyridine. Research on 2,2'-bipyridine has shown that its complexes follow a pattern where K₁ > K₂ > K₃ for successive coordination steps, and the resulting complexes are more stable than those with an equivalent number of pyridine ligands .

Comparison with Related Compounds

Understanding 2,2'-Bipyridinium, 1-methyl-, iodide in context requires comparison with structurally related compounds.

Parent Compound: 2,2'-Bipyridine

The unmethylated parent compound 2,2'-bipyridine functions as an excellent bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. Unlike its methylated derivative, 2,2'-bipyridine has neutral nitrogen atoms that can both coordinate to metal centers .

1,1'-Dimethyl-2,2'-bipyridinium diiodide

This closely related compound has methyl groups on both nitrogen atoms, creating a symmetric structure with two quaternary ammonium centers. It has been studied more extensively than the mono-methylated compound and is known for its applications in batteries, sensors, and electrochromic devices.

1-Methyl-4,4'-bipyridinium iodide

This structural isomer has a different arrangement of the pyridine rings (4,4' versus 2,2'), resulting in different electronic properties and chemical behavior. The 4,4'-bipyridinium compounds generally cannot function as chelating ligands due to the geometric arrangement of the nitrogen atoms .

N,N′-Bis(amino)-2,2′-bipyridine Derivatives

These compounds represent another modification of the 2,2'-bipyridine structure, with amino groups attached to the pyridine rings. Research has shown that they exhibit different reactivity patterns, particularly in methylation reactions .

Research Findings

Current research findings related to 2,2'-Bipyridinium, 1-methyl-, iodide and closely related compounds reveal several important insights:

Methylation Challenges

Research on related bipyridine compounds has demonstrated that clean methylation reactions can be challenging to achieve. Studies on N,N′-bis(amino)-2,2′-bipyridine showed that attempts to produce tetramethylated derivatives often resulted in complex mixtures of variously methylated products . This suggests that selective mono-methylation of 2,2'-bipyridine may require careful reaction control.

Structural Characterization

X-ray crystallography has been employed to characterize the structures of various methylated bipyridine derivatives. These studies reveal important details about bond lengths, angles, and crystal packing arrangements that influence the compounds' physical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume